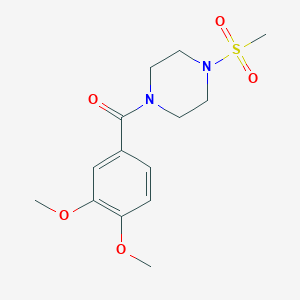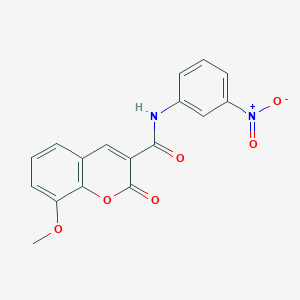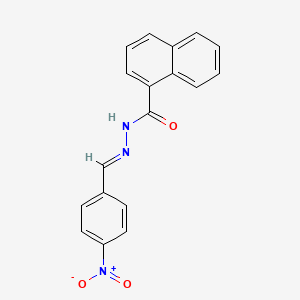
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is also known as FMMP and is a piperazinone derivative.
Aplicaciones Científicas De Investigación
Occurrence and Fate of Parabens in Aquatic Environments
Research on parabens, which are chemically somewhat related to the queried compound due to their benzoyl and methoxyphenyl groups, has been conducted to understand their behavior in aquatic environments. These studies highlight the importance of understanding the environmental impact and fate of chemical compounds. Parabens, used as preservatives, have been found to be weak endocrine disruptors, and their ubiquity in surface water and sediments raises concerns about their continuous introduction into the environment. This research underscores the significance of studying the environmental persistence and effects of synthetic compounds, which could be relevant for assessing the impact of "4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone" (Haman et al., 2015).
DNA Minor Groove Binders
Another area of interest is the study of DNA minor groove binders, such as Hoechst 33258, which shares a structural similarity with the queried compound through its aromatic and piperazine components. These compounds are known for their ability to bind specifically to DNA, suggesting potential applications in molecular biology, such as chromosome staining and analysis. This review discusses the therapeutic potential of D2R modulators in treating disorders like schizophrenia and Parkinson's disease, highlighting the importance of the structure-function relationship in drug design (Issar & Kakkar, 2013).
Synthesis and Pharmacology of Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands involves the synthesis and evaluation of compounds with piperazine structures for their therapeutic potential in neuropsychiatric disorders. This area of study is relevant for understanding the pharmacological applications of piperazine derivatives in medicine. The synthesis of these ligands, including their structure-activity relationships, could offer insights into the development of new therapeutics based on "this compound" (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions involving piperidine derivatives offers insights into the chemical reactivity and potential synthetic applications of compounds like "this compound". Understanding these reactions is crucial for the synthesis and modification of piperazine-containing compounds, which have wide-ranging applications in pharmaceuticals and materials science (Pietra & Vitali, 1972).
Propiedades
IUPAC Name |
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13-7-8-17(18(21)9-13)20(25)22-12-19(24)23(11-14(22)2)15-5-4-6-16(10-15)26-3/h4-10,14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIERCQXHEILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)C)F)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)